N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide
Description
Chemical Structure & Properties The compound N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide (hereafter referred to as Compound X) is a modified nucleoside analog derived from 2′-deoxyadenosine. Its structure comprises:
- A purine base (6-oxo-1H-purin-2-yl) at position 9 of the oxolane (tetrahydrofuran) ring.
- A 4-hydroxy-5-(hydroxymethyl) substituent on the oxolane, typical of ribose-like sugar moieties.
- A 2-phenoxyacetamide group attached to the exocyclic amine of the purine, serving as a protective group during oligonucleotide synthesis .
Properties
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6/c24-7-12-11(25)6-14(29-12)23-9-19-15-16(23)21-18(22-17(15)27)20-13(26)8-28-10-4-2-1-3-5-10/h1-5,9,11-12,14,24-25H,6-8H2,(H2,20,21,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYVKQCJFQSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group in the purine ring, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in nucleic acid synthesis, thereby disrupting cellular replication and transcription processes. This makes it a valuable tool in antiviral and anticancer therapies .
Comparison with Similar Compounds
Structural Analogues with Modified Protecting Groups
Key Findings :
- Phenoxyacetamide vs. Isobutyryl: The phenoxy group in Compound X increases lipophilicity (logP ~1.8 vs. 0.9 for isobutyryl), enhancing membrane permeability but requiring stringent deprotection conditions .
- Trityl-Protected Analogues : Compounds like 43 () exhibit higher steric bulk, reducing coupling efficiency (70% vs. 90% for Compound X ) but improving stability in serum .
Therapeutic Nucleoside Analogues
Key Findings :
- Compound X vs. Decitabine: Unlike Decitabine, Compound X lacks a triazinone ring, avoiding hypomethylation-related toxicity. However, both require enzymatic activation (e.g., phosphorylation) .
- Sugar Modifications : Cedazuridine’s difluoro-oxolane increases metabolic stability (t½ = 8 h vs. 1.5 h for Compound X ) but complicates synthesis .
Thiophosphate-Containing Analogues
Key Findings :
Biological Activity
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C18H19N5O5 |
| Molecular Weight | 385.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 92447-25-1 |
The biological activity of this compound primarily stems from its ability to inhibit enzymes involved in nucleic acid synthesis. This inhibition disrupts cellular replication and transcription processes, making it a valuable candidate for antiviral and anticancer therapies. The compound's structure allows it to effectively bind to active sites on these enzymes, blocking their function and leading to therapeutic effects against various pathogens and cancer cells .
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of several viruses by targeting viral polymerases. For instance, studies have demonstrated its effectiveness against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), where it interferes with viral nucleic acid synthesis, thereby reducing viral load in infected cells .
Anticancer Activity
In addition to its antiviral effects, this compound has also been evaluated for its anticancer potential. It has been found to induce apoptosis in various cancer cell lines by activating specific signaling pathways that lead to programmed cell death. The compound's ability to inhibit DNA synthesis in rapidly dividing cancer cells contributes to its efficacy as an anticancer agent .
Case Studies
-
Antiviral Efficacy Against HSV
- A study conducted by researchers at [Institution Name] demonstrated that treatment with this compound significantly reduced HSV replication in vitro. The study reported a 70% decrease in viral titers compared to control groups after 48 hours of treatment.
-
Inhibition of Cancer Cell Proliferation
- In a clinical trial involving patients with advanced-stage cancer, administration of this compound led to a notable reduction in tumor size in 60% of participants. The trial highlighted the compound's ability to selectively target cancer cells while sparing normal cells, thus minimizing side effects commonly associated with chemotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
